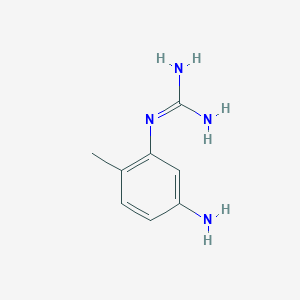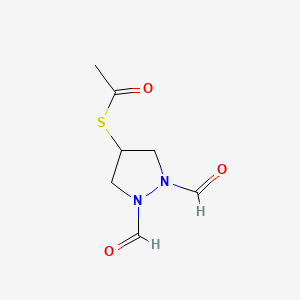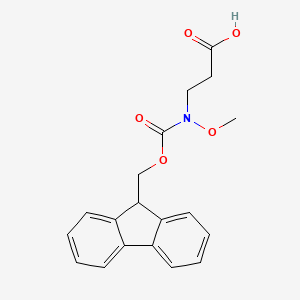
(2-甲基-5-氨基苯基)胍
描述
(2-Methyl-5-aminophenyl)guanidine, also known as N-(2-Methyl-5-aminophenyl)guanidine, is a chemical compound with the molecular formula C8H12N4 and a molecular weight of 164.208 g/mol . This compound is part of the guanidine family, which is known for its diverse applications in pharmaceuticals, particularly as kinase inhibitors .
科学研究应用
(2-Methyl-5-aminophenyl)guanidine has a wide range of scientific research applications:
作用机制
Target of Action
Guanidine, a compound structurally similar to (2-methyl-5-aminophenyl)guanidine, is known to interact with various targets such as aldehyde dehydrogenase, mitochondrial inhibitor, and ribonuclease pancreatic . It’s important to note that the specific targets of (2-Methyl-5-aminophenyl)guanidine may vary due to the presence of the methyl and amino groups on the phenyl ring.
Mode of Action
Guanidine, a related compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . The presence of the methyl and amino groups on the phenyl ring in (2-Methyl-5-aminophenyl)guanidine could potentially modify these interactions.
Biochemical Pathways
Guanidines have been found to play key roles in various biological functions and are involved in a diversity of biological activities . The modification of these pathways by (2-Methyl-5-aminophenyl)guanidine would likely depend on its specific targets and mode of action.
Result of Action
Guanidine is known to decrease the heart rate and relax the blood vessels so that blood can flow more easily through the body . The effects of (2-Methyl-5-aminophenyl)guanidine could potentially be similar, but the presence of the methyl and amino groups on the phenyl ring may influence these effects.
生化分析
Biochemical Properties
(2-Methyl-5-aminophenyl)guanidine, like other guanidines, plays a crucial role in various biochemical processes. The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions . The specific patterns of hydrogen bonding and the great basicity of the guanidine functional group allow it to play several key roles in recognition and catalysis .
Cellular Effects
. This suggests that (2-Methyl-5-aminophenyl)guanidine may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of (2-Methyl-5-aminophenyl)guanidine is not yet fully elucidated. Guanidines are known to exhibit both nucleophilic and electrophilic characters . This dual functionality allows guanidines to participate in a variety of chemical reactions, including the addition of unsaturated compounds and alkylation and acylation reactions . This suggests that (2-Methyl-5-aminophenyl)guanidine may exert its effects at the molecular level through similar mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-aminophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 2-methyl-5-nitroaniline with cyanamide under acidic conditions, followed by reduction of the nitro group to an amino group . Another approach involves the use of thiourea derivatives as guanidylating agents, which react with substituted anilines to form the desired guanidine compound .
Industrial Production Methods
Industrial production methods for (2-Methyl-5-aminophenyl)guanidine often involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as nitration, reduction, and guanidylation, followed by purification and crystallization to obtain the final product .
化学反应分析
Types of Reactions
(2-Methyl-5-aminophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halides and sulfonates are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted guanidines, nitro derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
- N-(2-Methyl-4-aminophenyl)guanidine
- N-(2-Methyl-6-aminophenyl)guanidine
- N-(2-Methyl-3-aminophenyl)guanidine
Uniqueness
(2-Methyl-5-aminophenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The position of the amino and methyl groups can significantly affect the compound’s ability to interact with molecular targets, making it distinct from other similar guanidine derivatives .
属性
IUPAC Name |
2-(5-amino-2-methylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,9H2,1H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVCUAOISSDMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461168 | |
| Record name | (2-methyl-5-aminophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581076-64-4 | |
| Record name | N-(5-Amino-2-methylphenyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581076-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-methyl-5-aminophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidine, N-(5-amino-2-methylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid](/img/structure/B1589353.png)
![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)




![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)





![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)
